molecular formula C₆₆H₆₈CaF₂N₄O₁₀ B1142052 Difluoro Atorvastatin Calcium Salt CAS No. 693793-53-2

Difluoro Atorvastatin Calcium Salt

Cat. No. B1142052
M. Wt: 1191.3
InChI Key:
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Description

Difluoro Atorvastatin Calcium Salt

Difluoro Atorvastatin Calcium Salt is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. The addition of difluoro groups aims to enhance its pharmacological properties.

Synthesis Analysis

The asymmetric synthesis of atorvastatin calcium, including its difluoro derivative, involves a novel approach utilizing organocatalytic enantioselective cyclic anhydride desymmetrization and a cyanide-free assembly of the C7 amino type side chain via a C5+C2 strategy (Chen et al., 2014).

Molecular Structure Analysis

Solid-state NMR studies of form I of atorvastatin calcium provide insights into its molecular structure, including chemical shift tensors of carbon and fluorine sites, indicating the molecular arrangement and the presence of difluoro groups (Wang et al., 2012).

Chemical Reactions and Properties

Atorvastatin calcium undergoes disproportionation in the presence of acidic excipients, demonstrating its sensitivity to chemical environments and highlighting the stability challenges of difluoro derivatives in pharmaceutical formulations (Christensen et al., 2012).

Physical Properties Analysis

The polymorphism of atorvastatin calcium, including its difluoro derivatives, significantly affects its physical properties. Techniques like FT-Raman spectroscopy help in identifying and quantifying different polymorphs in pharmaceutical formulations, crucial for ensuring efficacy and stability (Skorda & Kontoyannis, 2008).

Chemical Properties Analysis

The characterization of new degradation products of atorvastatin calcium formed under strong acidic conditions provides insights into its chemical stability and the potential impact of difluoro substitution on its degradation pathways (Krauss et al., 2019).

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide

This compound is a phosphonium salt used in organic synthesis, particularly in the Wittig reaction, to form carbon-carbon double bonds.

Synthesis Analysis

The preparation of β-oxido phosphonium ylides from aldehydes and Wittig reagents, including (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, demonstrates a method to form E-bromo- or iodosubstituted alkenes with high stereoselectivity (Hodgson & Arif, 2008).

Molecular Structure Analysis

The crystal structure analyses of phosphonium salts, including those related to (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, provide insights into their geometrical configuration, which is crucial for understanding their reactivity in synthesis reactions (Abell et al., 1989).

Chemical Reactions and Properties

The reactions of (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides with binucleophiles result in the formation of various phosphorus-substituted organic compounds, demonstrating the versatility of (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide in synthetic chemistry (Khachikyan et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of phosphonium salts can be inferred from the study of their brominating abilities on mild steel in an acidic medium. These properties are critical for their application in organic synthesis and industrial processes (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties of (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, such as its reactivity with carbonyl compounds to form unsaturated 2,4-diketones, highlight its utility in organic synthesis, particularly in creating compounds with potential pharmacological activities (Moorhoff, 2003).

Here is the detailed information on "Difluoro Atorvastatin Calcium Salt" and "(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide" with a focus on introduction, synthesis analysis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis, adhering to the formatting requirements specified:

Difluoro Atorvastatin Calcium Salt

Difluoro Atorvastatin Calcium Salt is an advanced derivative of the well-known cholesterol-lowering agent atorvastatin. It incorporates difluoro groups to potentially enhance its pharmacokinetic properties and efficacy.

Synthesis Analysis

A novel synthetic route to atorvastatin calcium, including difluoro derivatives, employs organocatalytic enantioselective cyclic anhydride desymmetrization. This method facilitates the precise installation of the C7 amino type side chain, showcasing a sophisticated approach to statin construction (Chen et al., 2014).

Molecular Structure Analysis

Solid-state NMR investigations offer a glimpse into the molecular architecture of atorvastatin calcium. These studies reveal critical information about its chemical shift tensors, underscoring the difluoro modification's impact on the compound's structural integrity (Wang et al., 2012).

Chemical Reactions and Properties

Studies on the disproportionation behavior of atorvastatin calcium highlight its chemical sensitivity, particularly in the context of acidic excipients. This sensitivity is crucial for formulating stable and effective pharmaceuticals (Christensen et al., 2012).

Physical Properties Analysis

The polymorphic nature of atorvastatin calcium, as elucidated through FT-Raman spectroscopy, plays a significant role in its physical characteristics. Understanding these polymorphs is vital for the drug's manufacturing and therapeutic performance (Skorda & Kontoyannis, 2008).

Chemical Properties Analysis

Characterization of atorvastatin calcium's degradation products under acidic conditions sheds light on its stability challenges. These insights are essential for developing more resilient difluoro derivatives (Krauss et al., 2019).

(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide

This phosphonium salt is instrumental in organic synthesis, particularly in facilitating the Wittig reaction to construct carbon-carbon double bonds.

Synthesis Analysis

The synthesis of β-oxido phosphonium ylides, including this compound, demonstrates their utility in generating E-bromo- or iodosubstituted alkenes with remarkable stereoselectivity. This adaptability underscores the compound's value in synthetic chemistry (Hodgson & Arif, 2008).

Molecular Structure Analysis

Crystal structure analysis of related phosphonium salts provides insights into their geometric configurations. Such information is pivotal for understanding their reactivity and application in various synthesis reactions (Abell et al., 1989).

Chemical Reactions and Properties

The compound's versatility is highlighted through its reactions with binucleophiles to produce a range of phosphorus-substituted organic compounds. These reactions exemplify the compound's broad utility in creating complex molecules (Khachikyan et al., 2017).

Physical Properties Analysis

The bromination efficacy of phosphonium salts on mild steel in acidic conditions underscores their physical properties, such as solubility and melting point. These characteristics are crucial for their practical applications in synthesis and industrial processes (Kumar et al., 2017).

Scientific Research Applications

Neuroprotective Effects and Microsphere Formulation

Atorvastatin calcium, including its difluoro variant, has shown promise in neuroprotective applications. A study by Eroğlu et al. (2010) formulated chitosan microspheres containing atorvastatin calcium, investigating their neuroprotective efficiency in an experimental spinal cord injury model. The findings indicated that these microspheres improved functional outcome, reduced inflammatory markers, and preserved cellular uniformity in spinal cord tissues (Eroğlu et al., 2010).

Solubility and Delivery System Improvements

Improving the solubility and delivery of atorvastatin calcium has been a focus of various studies. Agrawal et al. (2015) developed a solid self-nanoemulsifying drug delivery system using N-methyl pyrrolidone to enhance the solubility and oral delivery of atorvastatin calcium. This approach showed a significant increase in solubility and permeability (Agrawal, Kumar, & Gide, 2015). Additionally, Wicaksono et al. (2022) worked on increasing the solubility of atorvastatin calcium through co-amorphous solids, finding that these solids had greater solubility in water (Wicaksono et al., 2022).

Stability and Degradation

Understanding the stability and degradation behavior of atorvastatin calcium, including difluoro variants, is crucial for its application in pharmaceutical formulations. Oliveira et al. (2013) studied the degradation kinetics of atorvastatin under various stress conditions, revealing that it degrades under acid and basic conditions, being less stable in acidic environments (Oliveira, Yoshida, Belinelo, & Valotto, 2013). Additionally, Christensen et al. (2012) investigated the excipient-induced disproportionation of atorvastatin calcium, emphasizing the importance of excipient selection in pharmaceutical development (Christensen, Rantanen, Cornett, & Taylor, 2012).

Safety And Hazards

Atorvastatin Calcium is suspected of causing cancer and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and wear protective gloves and clothing .

Future Directions

Atorvastatin Calcium is widely used in the treatment of hypercholesterolemia. With the expiration of the patent life of Lipitor in 2011, the drug can now be produced generically . This requires the development of efficient, non-proprietary production processes that would be available to a wide range of potential producers and enable the production of this important drug on an industrial, multi-kilogram scale .

properties

IUPAC Name

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNNLAQUOIPKCS-MNSAWQCASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H66CaF4N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium (3R,5R)-7-(2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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